1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 723238-98-0
VCID: VC16797664
InChI: InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3
SMILES:
Molecular Formula: C25H45NO2
Molecular Weight: 391.6 g/mol

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-

CAS No.: 723238-98-0

Cat. No.: VC16797664

Molecular Formula: C25H45NO2

Molecular Weight: 391.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- - 723238-98-0

Specification

CAS No. 723238-98-0
Molecular Formula C25H45NO2
Molecular Weight 391.6 g/mol
IUPAC Name 2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol
Standard InChI InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3
Standard InChI Key FOSPLAWGLFKYCR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N

Introduction

Molecular Structure and Chemical Identity

Structural Features

The compound’s IUPAC name, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol, reflects its three key components:

  • A propanediol core (HOCH2C(CH2OH)NH2\text{HOCH}_2\text{C(CH}_2\text{OH)NH}_2) providing hydroxyl and amino functional groups.

  • A 2-(4-tetradecylphenyl)ethyl substituent attached to the central carbon, comprising a 14-carbon alkyl chain (tetradecyl) linked to a phenyl ring .

The hydrophobic tetradecyl chain enhances lipid solubility, enabling membrane interactions, while the polar diol and amino groups facilitate hydrogen bonding and solubility in aqueous environments .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC25H45NO2\text{C}_{25}\text{H}_{45}\text{NO}_{2}
Molecular Weight391.6 g/mol
SMILESCCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
InChI KeyFOSPLAWGLFKYCR-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthesis Pathways

Patent EP0627406B1 outlines a multi-step synthesis for 2-amino-1,3-propanediol derivatives:

  • Alkylation of Phenol: A tetradecyl chain is introduced via Friedel-Crafts alkylation of phenol, yielding 4-tetradecylphenol.

  • Ethylation: The phenol is ethylated to form 2-(4-tetradecylphenyl)ethanol.

  • Amination and Diol Formation: The ethanol derivative undergoes nucleophilic substitution with ammonia, followed by oxidation to introduce the 1,3-propanediol backbone .

Physicochemical Characteristics

While exact melting/boiling points are unspecified in available sources, the compound’s amphiphilic nature suggests:

  • Solubility: Limited water solubility due to the tetradecyl chain; soluble in organic solvents like ethanol or DMSO.

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments due to the amino and ester groups .

Biological Activity and Mechanism

Immunosuppressive Action

The compound suppresses T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ), critical in transplant rejection and autoimmune diseases . Its mechanism involves:

  • Cell Membrane Interaction: The tetradecylphenyl chain integrates into lipid bilayers, potentially disrupting signal transduction.

  • Amino Group Reactivity: Forms hydrogen bonds with immunoregulatory proteins, inhibiting their activity .

Table 2: Key Biological Findings

ActivityExperimental EvidenceSource
T-cell Inhibition70% reduction in proliferation at 10 μM
IL-2 Suppression50% decrease in murine models
Organ Transplant EfficacyProlonged graft survival in rats

Pharmaceutical Applications

Clinical Uses

  • Transplant Rejection: Administered post-operatively to prevent graft-versus-host disease .

  • Autoimmune Diseases: Investigated for rheumatoid arthritis and multiple sclerosis due to its cytokine-modulating effects .

Formulation Considerations

  • Prodrug Development: Ester derivatives improve oral bioavailability.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles enhances targeting to lymphoid tissues .

Future Perspectives

Research Directions

  • Structure-Activity Relationships: Modifying alkyl chain length (e.g., C12 vs. C14) to optimize potency .

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) to enhance efficacy .

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